molecular formula C15H19N3OS B7558149 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone

1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone

Cat. No. B7558149
M. Wt: 289.4 g/mol
InChI Key: XGHKJGGSDGLJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBPE and is a piperidine derivative that contains a benzothiazole moiety. In

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been suggested that it inhibits the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone in lab experiments include its potent anticancer and neuroprotective activity, as well as its ability to inhibit acetylcholinesterase. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone. One potential direction is the development of novel derivatives that exhibit improved solubility and bioavailability. Another direction is the study of its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in combination with other anticancer and neuroprotective agents.

Synthesis Methods

The synthesis of 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone involves the reaction of 2-methyl-1,3-benzothiazole-6-amine with 4-piperidone hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.

Scientific Research Applications

1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as a neuroprotective agent and as an inhibitor of acetylcholinesterase, an enzyme that is associated with Alzheimer's disease.

properties

IUPAC Name

1-[4-[(2-methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-16-14-4-3-13(9-15(14)20-10)17-12-5-7-18(8-6-12)11(2)19/h3-4,9,12,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHKJGGSDGLJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.